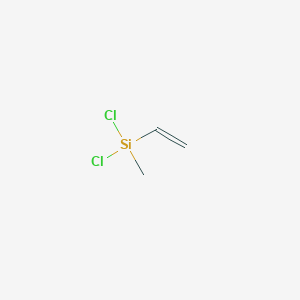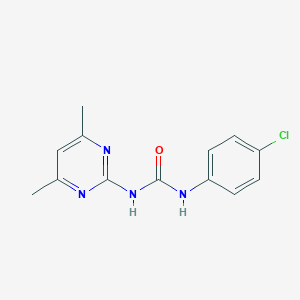
Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)-, also known as Chlorpropham, is a herbicide that is widely used in agriculture to control the growth of weeds. It is a white crystalline solid that is slightly soluble in water. The chemical formula of Chlorpropham is C10H12ClN3O, and its molecular weight is 219.68 g/mol. Chlorpropham was first introduced in the 1950s, and since then, it has been used extensively in the agricultural industry.
作用機序
Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- inhibits the growth of the weed's roots by interfering with the cell division process. It disrupts the formation of microtubules, which are essential for cell division. As a result, the root growth is stunted, and the plant eventually dies.
生化学的および生理学的効果
Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- has been shown to have some biochemical and physiological effects on plants. It can affect the activity of certain enzymes, such as peroxidase and polyphenol oxidase. It can also interfere with the synthesis of certain proteins, such as ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), which is involved in photosynthesis.
実験室実験の利点と制限
Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- is widely used in laboratory experiments to study the effects of herbicides on plant growth. It is relatively inexpensive and readily available. However, one of the limitations of Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- is that it can have non-specific effects on plant growth, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)-. One area of interest is the development of new herbicides that are more effective and have fewer side effects. Another area of research is the study of the environmental impact of Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- and other herbicides. Finally, there is a need for further research on the biochemical and physiological effects of Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- on plants, as well as its potential effects on human health.
合成法
The synthesis of Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with p-chlorophenyl isocyanate in the presence of a catalyst. The reaction takes place in an organic solvent, such as dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent.
科学的研究の応用
Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- has been extensively studied for its herbicidal properties. It is effective against a wide range of weeds, including annual grasses and broadleaf weeds. Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- works by inhibiting the growth of the weed's roots, which eventually leads to the death of the plant. It is used in a variety of crops, including potatoes, carrots, onions, and sugar beets.
特性
CAS番号 |
16018-61-4 |
|---|---|
製品名 |
Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- |
分子式 |
C13H13ClN4O |
分子量 |
276.72 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea |
InChI |
InChI=1S/C13H13ClN4O/c1-8-7-9(2)16-12(15-8)18-13(19)17-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H2,15,16,17,18,19) |
InChIキー |
OAAPSDLSJPQFTI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C |
正規SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C |
その他のCAS番号 |
16018-61-4 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



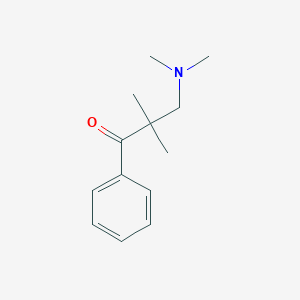
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B90866.png)
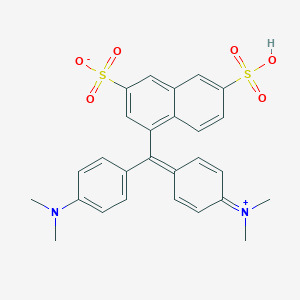
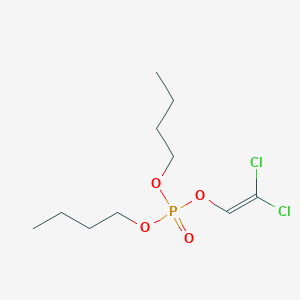
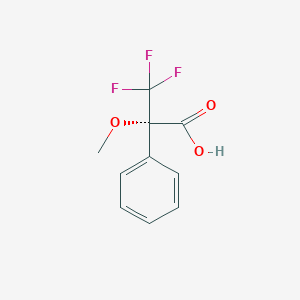
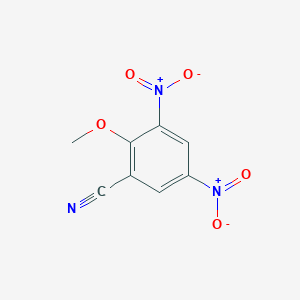
![1-[Ethoxy-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one](/img/structure/B90878.png)
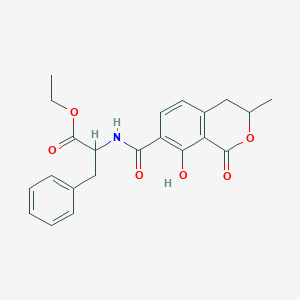
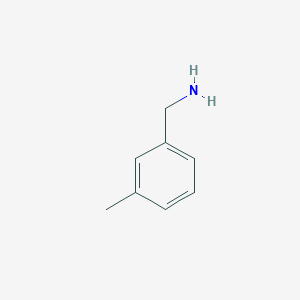
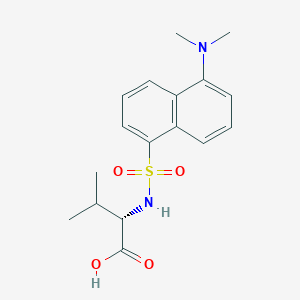
![[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine](/img/structure/B90886.png)
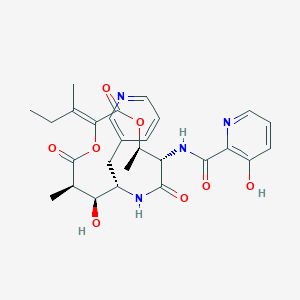
![Pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B90889.png)
